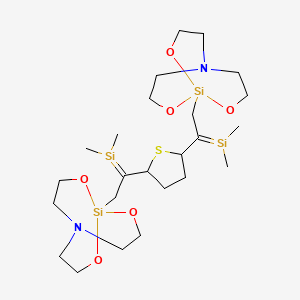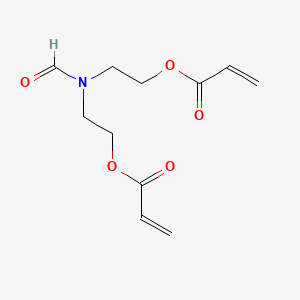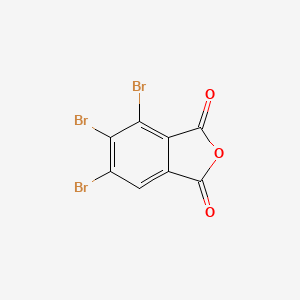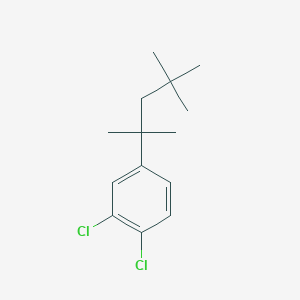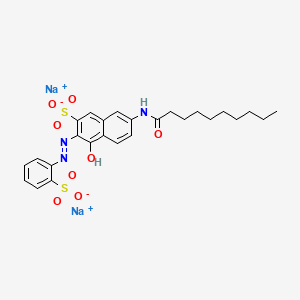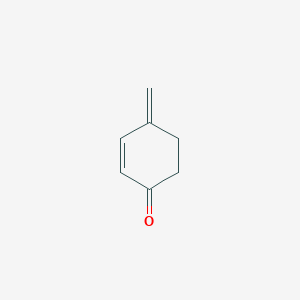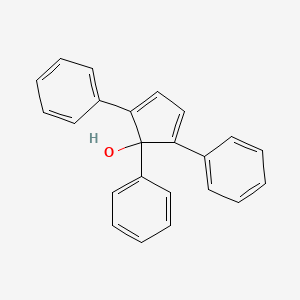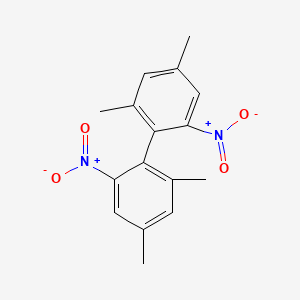
2,2',4,4'-Tetramethyl-6,6'-dinitro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl is an organic compound characterized by the presence of two nitro groups and four methyl groups attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl typically involves nitration of 2,2’,4,4’-Tetramethyl-1,1’-biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include steps for purification and isolation of the final product.
化学反応の分析
Types of Reactions
2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions may use reagents such as halogens or sulfonating agents under acidic conditions.
Major Products Formed
Reduction: The major products formed from the reduction of 2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl are 2,2’,4,4’-Tetramethyl-6,6’-diamino-1,1’-biphenyl.
Substitution: Depending on the substituents introduced, various derivatives of the original compound can be formed.
科学的研究の応用
2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the biphenyl structure can interact with hydrophobic regions of proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
2,2’,6,6’-Tetramethyl-1,1’-biphenyl: Lacks nitro groups, making it less reactive in redox reactions.
1,2,3,5-Tetramethyl-4,6-dinitrobenzene: Similar nitro and methyl group arrangement but on a single benzene ring rather than a biphenyl structure.
Uniqueness
2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl is unique due to its specific arrangement of nitro and methyl groups on a biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
74199-69-2 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC名 |
2-(2,4-dimethyl-6-nitrophenyl)-1,5-dimethyl-3-nitrobenzene |
InChI |
InChI=1S/C16H16N2O4/c1-9-5-11(3)15(13(7-9)17(19)20)16-12(4)6-10(2)8-14(16)18(21)22/h5-8H,1-4H3 |
InChIキー |
DXHBRUJCHLGPGM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


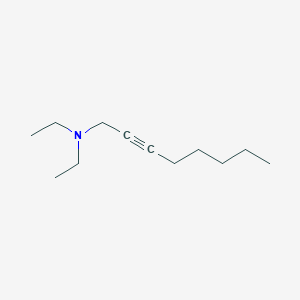
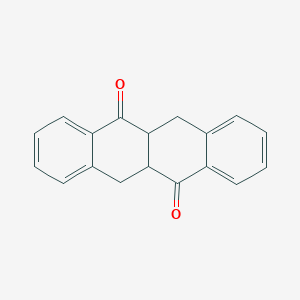
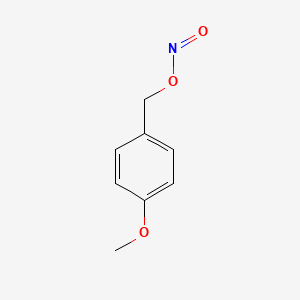
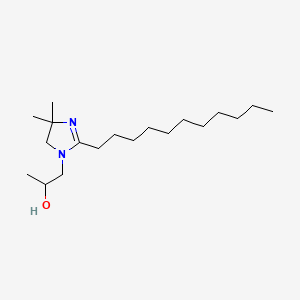
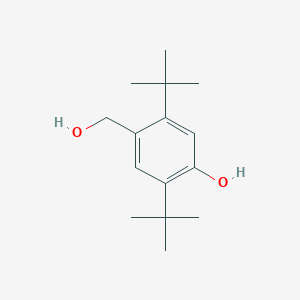
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
